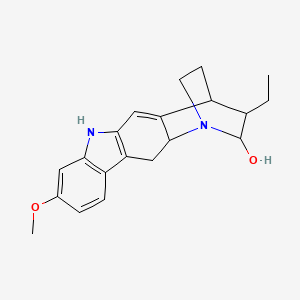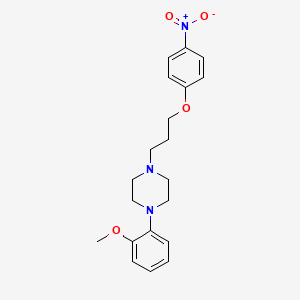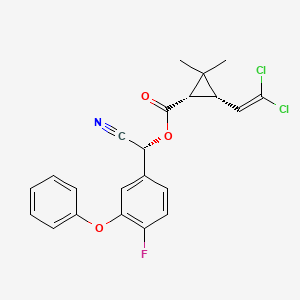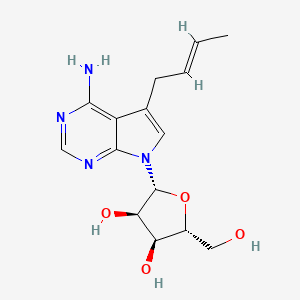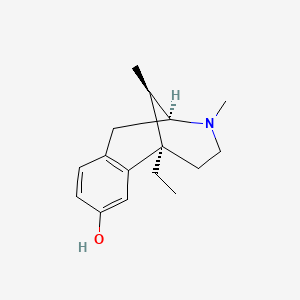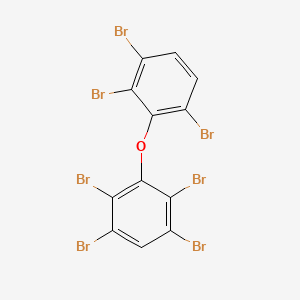
2,2',3,3',5,6,6'-Heptabromodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce flammability. The molecular formula of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is C12H3Br7O, and it has a molecular weight of 722.48 g/mol .
Méthodes De Préparation
The synthesis of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve controlled bromination processes to ensure the selective addition of bromine atoms to the diphenyl ether structure .
Analyse Des Réactions Chimiques
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its flame-retardant properties and its behavior in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its impact on human health, particularly its role as an environmental contaminant.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound may also interfere with cellular signaling pathways, leading to adverse health effects. The molecular targets include estrogen receptors and thyroid hormone receptors, among others .
Comparaison Avec Des Composés Similaires
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether can be compared with other polybrominated diphenyl ethers, such as:
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Similar in structure but with different bromination patterns.
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether: Another isomer with a unique bromine arrangement.
2,2’,3,3’,4,5,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.
The uniqueness of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical properties and biological effects .
Propriétés
Numéro CAS |
446255-25-0 |
|---|---|
Formule moléculaire |
C12H3Br7O |
Poids moléculaire |
722.5 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3-(2,3,6-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-5(14)11(8(4)17)20-12-9(18)6(15)3-7(16)10(12)19/h1-3H |
Clé InChI |
COVXWWKOLMNRQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




